1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

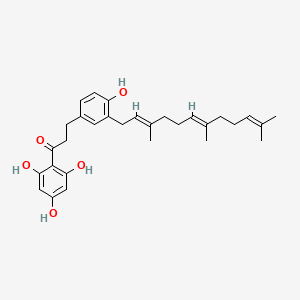

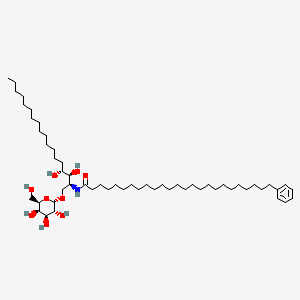

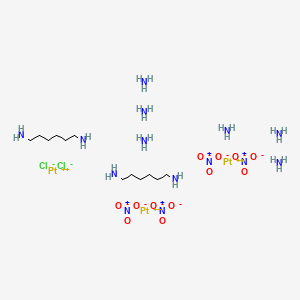

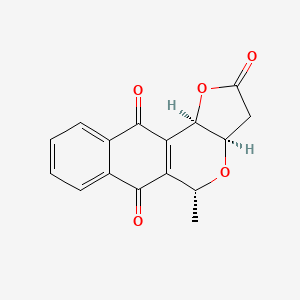

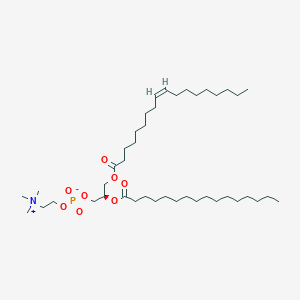

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine, a type of phospholipid that is abundant in eukaryotic cell membranes . It is a diacylglycerol phospholipid, meaning it contains two fatty acid chains, oleic acid and palmitic acid, attached to a glycerol backbone . POPC is crucial for maintaining the fluidity of cell membranes under physiological conditions . It is often used in biophysical experiments and in systems that mimic cell membranes, such as nanodiscs .

Synthesis Analysis

The synthesis of POPC involves the use of oleic acid and palmitic acid at the sn-1 and sn-2 positions, respectively . A relatively straightforward and generic chemical deuteration method is used for the asymmetric synthesis of perdeuterated POPC . This method allows for selective deuteration of any of its constituent groups .

Molecular Structure Analysis

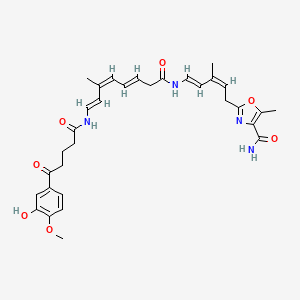

POPC has a molecular formula of C42H82NO8P and a molar mass of 760.091 g/mol . The structure includes a glycerol backbone to which two fatty acid chains (oleic acid and palmitic acid) and a phosphate group are attached . The oleic acid is attached at the sn-1 position and the palmitic acid at the sn-2 position .

Chemical Reactions Analysis

POPC can be used in the generation of liposomes and other artificial membranes . Artificial membranes containing POPC have been used to study various biological phenomena, such as the assembly of S. aureus α-toxin and the effects of phytol on membranes .

Physical And Chemical Properties Analysis

POPC is a powder that is hygroscopic and light-sensitive . It has a transition temperature of -2°C . It is soluble in ethanol, DMSO, and a mixture of chloroform, methanol, and water .

Wissenschaftliche Forschungsanwendungen

Lipid Bilayer Structure and Mechanics

1,2-OPPC is a phosphatidylcholine commonly found in biological membranes . It serves as a model lipid for studying lipid bilayers. Researchers investigate its influence on membrane structure, mechanics, and electrical properties.

Influence on Lipid Ordering: In biomimetic lipid systems composed of 1,2-OPPC, studies have shown enhanced lipid ordering in the presence of resveratrol, a polyphenolic compound . Resveratrol, found in red grapes, red wine, and peanuts, stiffens lipid bilayers. The increased lipid order suggests that resveratrol acts as a “filler,” aligning parallel to lipid molecules.

Membrane Mechanics: Resveratrol also affects membrane mechanics. By analyzing giant unilamellar vesicles, researchers found that the bending elasticity modulus of 1,2-OPPC bilayers increases with resveratrol concentration. At 200 μmol/L, the membrane bending rigidity rises by nearly 20% compared to water . These insights contribute to understanding the molecular basis of resveratrol-membrane interactions.

Phytol and S. aureus α-Toxin Assembly

Artificial membranes containing 1,2-OPPC have been instrumental in studying various processes. For instance:

S. aureus α-Toxin Assembly: Researchers use 1,2-OPPC-based liposomes to investigate the assembly of Staphylococcus aureus α-toxin. These studies shed light on bacterial pathogenesis and potential therapeutic targets.

Effects of Phytol: 1,2-OPPC-based membranes have also been employed to study the effects of phytol, a natural compound. Understanding its impact on membrane properties aids in drug development and pharmacology .

Neural Cell Membrane Simulation

1,2-OPPC, along with cholesterol, simulates neural cell membranes. Researchers explore how amyloid β peptide oligomers interact with these membranes. Larger peptide oligomers induce lipid deformation and water channels, impacting neural cell function .

Wirkmechanismus

Target of Action

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine (POPC) is a phosphatidylcholine, a type of phospholipid that is abundant in cell membranes . It is a diacylglycerol phospholipid, and its primary targets are the lipid bilayers of cells . It plays a crucial role in maintaining the integrity and fluidity of cell membranes .

Mode of Action

POPC interacts with its targets, the lipid bilayers, by integrating into the bilayer structure . This interaction is non-disruptive and maintains the structural integrity of the cell membranes . It has been used to study various subjects such as lipid rafts .

Biochemical Pathways

It is known that phosphatidylcholines like popc play a vital role in the formation and function of lipid rafts . These rafts are microdomains in the cell membrane involved in signal transduction and protein sorting .

Result of Action

The primary result of POPC’s action is the maintenance of cell membrane integrity and fluidity . By integrating into the lipid bilayer, it helps preserve the structure of the cell membrane and supports its function . In addition, it plays a role in the formation and function of lipid rafts, which are involved in cellular signaling processes .

Action Environment

The action of POPC can be influenced by various environmental factors. For instance, the presence of other lipids, such as cholesterol, can affect the integration of POPC into the lipid bilayer and its subsequent effects . Furthermore, conditions such as temperature and pH can also impact the stability and efficacy of POPC .

Zukünftige Richtungen

POPC is an important tool in biophysical and biological research. It is used in studies of lipid rafts, membrane-binding drugs and proteins, and the assembly of toxins . The development of new methods for the synthesis of POPC, such as the chemical deuteration method , will likely expand its applications in research. Furthermore, the use of POPC in the creation of artificial membranes opens up possibilities for studying the interactions of various substances with cell membranes .

Eigenschaften

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVPPYNAZJRZFR-VYOBOKEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:1(9Z)/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008100 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)

![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)